molecular formula C22H22N8O2 B2983140 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)azetidine-3-carboxamide CAS No. 2034480-57-2

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)azetidine-3-carboxamide

Cat. No. B2983140
CAS RN: 2034480-57-2
M. Wt: 430.472
InChI Key: PGDFYOMNZHCJOJ-UHFFFAOYSA-N
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Description

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C22H22N8O2 and its molecular weight is 430.472. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

The synthesis and biological evaluation of novel pyrazolopyrimidines derivatives have highlighted their potential as anticancer and anti-5-lipoxygenase agents. A series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones were synthesized, showcasing a methodology that could potentially be applied to the synthesis of compounds related to the chemical structure of interest. These compounds were screened for their cytotoxic activities against HCT-116 and MCF-7 cell lines, as well as for 5-lipoxygenase inhibition activities, suggesting a promising avenue for further investigation into their therapeutic applications (Rahmouni et al., 2016).

Antipyrine Hybrid Synthesis

Research into the synthesis of antipyrinyl-pyrazolo[1,5-a]pyrimidines via reactions of aminopyrazole with formylated active proton compounds under ultrasound irradiation has been conducted. This work not only elucidates a novel synthetic pathway but also provides insights into the structural characterization and biological activities of these hybrids. The creation of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide and its subsequent crystallographic study contribute to a deeper understanding of the molecular framework that could be beneficial for the development of new pharmaceuticals (Kaping et al., 2020).

Anticancer Activity of Derivatives

The exploration of the anticancer activity of pyrazolo[3,4-d]pyrimidin-4-one derivatives has revealed significant findings. Among these, the synthesis of 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1,3]oxazin-4-one and its reaction with various agents to form pyrazolo[3,4-d]pyrimidin-4-ones has been documented. These derivatives have been evaluated for their antitumor activity against the MCF-7 human breast adenocarcinoma cell line, with certain compounds demonstrating potent inhibitory activity. This research not only adds to the growing body of knowledge surrounding the anticancer potential of pyrazolo[3,4-d]pyrimidin-4-one derivatives but also opens new avenues for the development of therapeutic agents (Abdellatif et al., 2014).

properties

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N8O2/c1-15-20(22(32)30(27(15)2)17-7-4-3-5-8-17)26-21(31)16-12-28(13-16)18-11-19(24-14-23-18)29-10-6-9-25-29/h3-11,14,16H,12-13H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGDFYOMNZHCJOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3CN(C3)C4=NC=NC(=C4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)azetidine-3-carboxamide

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